molecular formula C18H21NO5 B576370 (2S,3S,10R,12S)-20-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-ol CAS No. 1165-00-0

(2S,3S,10R,12S)-20-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-ol

Cat. No.: B576370
CAS No.: 1165-00-0
M. Wt: 331.368
InChI Key: XMXBPYSTABGNSN-OPNLHGRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S,10R,12S)-20-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[117002,1003,7015,19]icosa-1(20),7,13,15(19)-tetraen-12-ol is an organic compound that belongs to the class of amines Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups (2S,3S,10R,12S)-20-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[117002,1003,7

Preparation Methods

Synthetic Routes and Reaction Conditions

(2S,3S,10R,12S)-20-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-ol can be synthesized through several methods. One common method involves the reduction of nitriles, amides, or nitro compounds using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation over platinum . Another method includes the nucleophilic substitution of alkyl halides with ammonia or amines, followed by reduction .

Industrial Production Methods

In industrial settings, this compound is often produced through large-scale catalytic hydrogenation processes. These processes involve the use of metal catalysts such as platinum or palladium to facilitate the reduction of nitro compounds or nitriles under controlled conditions. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,10R,12S)-20-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitroso or nitro compounds.

    Reduction: Primary, secondary, or tertiary amines.

    Substitution: Substituted amines.

Scientific Research Applications

(2S,3S,10R,12S)-20-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S,10R,12S)-20-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-ol involves its interaction with specific molecular targets and pathways. It can act as a nucleophile, participating in various chemical reactions. The molecular targets and pathways involved depend on the specific application and context in which this compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure and reactivity, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various scientific and industrial applications.

Properties

CAS No.

1165-00-0

Molecular Formula

C18H21NO5

Molecular Weight

331.368

InChI

InChI=1S/C18H21NO5/c1-19-6-5-9-3-4-11-14(15(9)19)13-10(18(20)24-11)7-12-16(17(13)21-2)23-8-22-12/h3,7,11,14-15,18,20H,4-6,8H2,1-2H3/t11-,14+,15-,18+/m1/s1

InChI Key

XMXBPYSTABGNSN-OPNLHGRLSA-N

SMILES

CN1CCC2=CCC3C(C21)C4=C(C5=C(C=C4C(O3)O)OCO5)OC

Origin of Product

United States

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